molecular formula C16H15N5O2S3 B2776600 N-(4-methylthiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868974-86-1

N-(4-methylthiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2776600
CAS No.: 868974-86-1
M. Wt: 405.51
InChI Key: CHUOLPHBHNMAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and oncology. Its structure incorporates a 1,3,4-thiadiazole core, a heterocycle recognized for its diverse biological activities . Scientific literature on closely related analogs indicates that such compounds are investigated for their anticancer properties . For instance, studies on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models . The mechanism of action for 1,3,4-thiadiazole-containing compounds can be multi-faceted and may involve the inhibition of key enzymes or the induction of apoptosis in malignant cells . Furthermore, contemporary research explores the integration of thiadiazole derivatives into advanced therapeutic platforms, such as proteolysis-targeting chimeras (PROTACs), for the targeted degradation of proteins in insect cells, highlighting the potential versatility of this chemical scaffold . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-10-8-24-14(17-10)19-13(23)9-25-16-21-20-15(26-16)18-12(22)7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOLPHBHNMAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's biological properties, including its potential as an anticancer agent, antimicrobial effects, and other pharmacological activities. The compound's structure consists of a thiazole and thiadiazole moiety, which are known to contribute to various biological functions.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2S3C_{16}H_{15}N_{5}O_{2}S_{3}, with a molecular weight of 405.51 g/mol. Its structural complexity allows for multiple interactions within biological systems, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the 1,3,4-thiadiazole scaffold. For instance, derivatives of 1,3,4-thiadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxic effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (μg/mL) Comparison
Staphylococcus aureus32.6Higher than Itraconazole
Escherichia coli47.5Moderate activity
Aspergillus niger40.0Significant antifungal

The presence of the thiazole and thiadiazole rings is believed to enhance the antimicrobial action by disrupting bacterial cell wall synthesis and function .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Studies suggest that derivatives containing the thiadiazole moiety exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticonvulsant Activity : The compound has shown potential in models for epilepsy, indicating its ability to modulate neural excitability .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties : A study published in Frontiers in Chemistry demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells through mitochondrial pathways. This supports the hypothesis that this compound could similarly trigger apoptotic pathways in targeted cancer therapies .
  • Antimicrobial Efficacy : Research conducted on various 1,3,4-thiadiazole derivatives revealed significant antibacterial activity against resistant strains of bacteria. The findings indicate that modifications to the thiadiazole structure can lead to enhanced potency against pathogens that are resistant to conventional antibiotics .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole and thiadiazole derivatives, including N-(4-methylthiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, as antitumor agents.

Case Study: Thiazole-Pyridine Hybrids

A series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer properties against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One hybrid demonstrated superior efficacy compared to 5-fluorouracil, a standard chemotherapy agent, with an IC50 value of 5.71 μM .

Anticonvulsant Properties

The anticonvulsant activity of compounds containing thiazole moieties has been extensively researched. The compound has shown promise in this area.

Case Study: Synthesis and Evaluation

In a study involving the synthesis of thiazolidin derivatives, several compounds were tested for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain derivatives exhibited significant protective effects against seizures, surpassing those of established anticonvulsants like diazepam .

Antibacterial Activity

Thiazole and thiadiazole compounds have also been investigated for their antibacterial properties.

Case Study: Antimicrobial Screening

Research has demonstrated that various thiazole derivatives possess antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-donating groups on the aromatic ring was found to enhance this activity, indicating that structural modifications can lead to improved efficacy against bacterial strains .

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development.

Structural Variations and SAR Analysis

Structure–activity relationship (SAR) studies are essential for optimizing the pharmacological properties of this compound.

SAR Findings

The incorporation of various substituents on the thiazole and thiadiazole rings has been shown to significantly influence the biological activities of these compounds. For example, modifications that enhance lipophilicity or introduce specific functional groups can lead to increased potency and selectivity against targeted diseases .

Comparison with Similar Compounds

Research Findings and Implications

  • Gaps in Data : While melting points and yields for analogs are well-documented , the target compound’s specific biological data (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization of thiadiazole rings and coupling of thioacetamide groups. Key steps include:

  • Thiadiazole formation : Cyclization using thiourea derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
  • Thioether linkage : Coupling via nucleophilic substitution with controlled pH (7–9) and solvents like DMF or ethanol to stabilize intermediates .
  • Final purification : Recrystallization (ethanol) or column chromatography to achieve >95% purity .
    Methodological Tip : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid side products like disulfide linkages .

Basic: What analytical techniques are essential for characterizing its structural integrity?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylthiazole protons at δ 2.4–2.6 ppm; thiadiazole carbons at ~160–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~445) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Basic: How is preliminary biological activity screened, and what assays are recommended?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <50 µM indicating promise .
  • Enzyme inhibition : Target acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays .
  • Antimicrobial screening : Disk diffusion against S. aureus and E. coli with zone-of-inhibition thresholds >10 mm .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting cytotoxicity data?

Contradictions often arise from substituent effects:

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity (IC₅₀ ~12 µM) but reduce solubility .
  • Thioacetamide flexibility : Longer alkyl chains improve membrane permeability but may sterically hinder target binding .
    Methodology : Use molecular docking (AutoDock Vina) to map interactions with kinase domains (e.g., EGFR) and validate via site-directed mutagenesis .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Solubility limitations : Use DLS to assess aggregation in PBS (particle size >200 nm indicates poor bioavailability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (t₁/₂ <30 min) due to CYP3A4 oxidation .
    Mitigation : Formulate with PEGylated liposomes or co-administer CYP inhibitors (e.g., ketoconazole) .

Advanced: What strategies address formulation challenges linked to poor aqueous solubility?

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) to achieve >2 mg/mL solubility .
  • Solid dispersions : Spray-dry with PVP-K30 to stabilize amorphous forms (Tg >100°C) .
  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity .

Advanced: How to elucidate the mechanism of action for apoptosis induction?

  • Flow cytometry : Quantify Annexin V/PI staining to confirm apoptosis (vs. necrosis) in treated cells .
  • Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratio changes .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models : Administer IV (5 mg/kg) to calculate AUC₀–24 (>500 ng·h/mL) and oral bioavailability (F >20%) .
  • Tissue distribution : LC-MS/MS to quantify compound levels in liver/kidneys, ensuring no off-target accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.